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Executive Summary & Structural Logic

The Scaffold: 4,4-disubstituted oxane (tetrahydropyran) amino acids represent a critical class of
constrained heterocyclic building blocks. The core structure—typically 4-amino-
tetrahydropyran-4-carboxylic acid (4-ATP)—serves as a bioisostere for cyclic aliphatic amino
acids like 1-aminocyclohexanecarboxylic acid (

) and aminoisobutyric acid (Aib).

The "Oxygen Effect” in Medicinal Chemistry: Replacing the C-4 methylene of a cyclohexane
ring with an ether oxygen (oxane) introduces two pivotal changes:

 Lipophilicity Modulation: The ether oxygen lowers the logP (typically by ~1.0-1.5 units)
compared to the carbocyclic analog, improving water solubility and reducing metabolic
clearance linked to high lipophilicity.

o Conformational Anchoring: The oxane ring predominantly adopts a chair conformation.
Unlike cyclohexane, the C-O bond lengths (1.43 A) are shorter than C-C bonds (1.54 A),
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slightly compressing the ring and altering the vector orientation of the 4,4-substituents. This
creates a specific "exclusion volume" that restricts the conformational freedom of peptides
into which it is incorporated, often stabilizing

-helical or

-helical turns.

Synthetic Strategies & Protocols

The synthesis of 4,4-disubstituted oxane amino acids is dominated by the construction of the
guaternary center at the 4-position of the pyranone ring.

Decision Matrix: Route Selection

Before initiating synthesis, select the route based on substituent requirements:

Target: 4,4-Disubstituted Oxane AA

Is the target the primary amino acid
(NH2/COOH)?

Are alkyl substituents required Route A: Bucherer-Bergs
at the 4-position? (High Yield, Scalable)

No (Alternative)

Route B: Strecker Synthesis Route C: Alkylation of Isocyanides
(Variable Yield, Cyanide Handling) (For 4-Alkyl derivatives)

Click to download full resolution via product page

Figure 1: Strategic decision tree for selecting the synthetic pathway.
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Protocol A: Bucherer-Bergs Synthesis (Standard)

This is the most robust method for generating the quaternary amino acid core from
commercially available tetrahydro-4H-pyran-4-one.

Mechanism: The ketone reacts with cyanide and ammonium carbonate to form a spiro-
hydantoin intermediate.[1] This intermediate is thermodynamically stable and precipitates,
driving the reaction to completion. Subsequent hydrolysis yields the free amino acid.

Step 1: Formation of Spiro-Hydantoin[1]
e Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq),

(3.0 eq), KCN (1.2 eq).

o Solvent: Ethanol/Water (1:1 v/v).
e Procedure:
o Dissolve

and KCN in water.

o Add the ketone solution in ethanol dropwise.

o Heat to 55-60°C for 12—-16 hours. Note: Do not exceed 70°C to prevent cyanide
decomposition.

o Cool to 0°C. The spiro-hydantoin (1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione) will
precipitate as a white solid.

o Filter and wash with cold water.[2]
Step 2: Alkaline Hydrolysis
o Reagents: NaOH (40% w/v aqueous solution).

e Procedure:
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o Suspend the spiro-hydantoin in 40% NaOH (5-10 eq).

o Reflux at 100°C for 24-48 hours. Critical: Hydantoin hydrolysis is slow; monitoring by LC-
MS is required.

o Cool to room temperature.
o Neutralize carefully with conc. HCI to pH 6.0 (isoelectric point).

o The amino acid precipitates; recrystallize from water/ethanol.

Protocol B: Fmoc-Protection for Solid Phase Peptide
Synthesis (SPPS)

For drug development, the free amino acid must be protected.
e Reagents: Fmoc-OSu (1.1 eq),

(2.0 eq).

e Solvent: Dioxane/Water (1:1).
e Procedure:

Dissolve 4-ATP in

o

solution.

o Add Fmoc-OSu in dioxane at 0°C.
o Stir at RT for 4 hours.

o Acidify with 1N HCI to pH 2.

o Extract with Ethyl Acetate.

o Purification: Unlike standard amino acids, Fmoc-4-ATP often requires column
chromatography (DCM/MeOH) due to its high polarity.
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Chemical Properties & Data Summary

Table 1. Comparative Physicochemical Properties

1-Amino-
5 . 4-Amino-THP-4- Cyclohexane- Impact on Drug
roper
A COOH (Oxane) COOH ( Design
)
Oxane improves
LogP (Calc) -3.2 -1.8 N
solubility.
Inductive effect of
pKa (COOH) ~2.1 ~2.3
Oxygen lowers pKa.
Slightly less basic
pKa (NH2) ~9.4 ~9.8 i
amine.
Oxane is more rigid
Conformation Chair (Rigid) Chair (Flexible) due to C-O bond
lengths.
o ) ] ) Plane of symmetry
Chirality Achiral (Prochiral C4) Achiral

through O and C4.

Mechanistic Visualization: Bucherer-Bergs Pathway

Understanding the mechanism is vital for troubleshooting low yields. The formation of the
aminonitrile is the rate-determining step in the initial phase, but the ring closure to hydantoin is
irreversible.

Cyclization

+ + + -
Tetrahydropyran-4-one NH3 HCN coz Carbamate Intermediate H20 Spiro-Hydantoin

Click to download full resolution via product page
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Figure 2: Mechanistic flow of the Bucherer-Bergs reaction converting the ketone to the stable
hydantoin.[3]

Applications in Drug Discovery[4][5][6][7]1[8][9]
Peptide Constraints (The "Turn" Inducer)

Incorporating 4-ATP into a peptide backbone severely restricts the

and
torsion angles.

o Effect: It stabilizes

-turns.

o Application: Used in the design of somatostatin mimetics and inhibitors of protein-protein
interactions (PPIs) where a sharp turn is required for binding pocket fit.

BACEL Inhibitors (Alzheimer's Research)

The oxane ring is frequently used in Beta-secretase 1 (BACEL) inhibitors. The cyclic ether
oxygen can accept a hydrogen bond from the enzyme backbone, a specific interaction not
possible with cyclohexane analogs.

o Design Note: The 4,4-disubstitution often involves a cyclic sulfone or a spiro-linkage to
occupy the S1' or S2' pockets of the protease.

Metabolic Stability

Blocking the C4 position prevents metabolic oxidation. In linear ethers, the

-carbon to the oxygen is susceptible to P450 oxidation. In the 4,4-disubstituted oxane, the C4
position is quaternary, blocking this metabolic soft spot.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b2528252?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2528252?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

